![molecular formula C16H16ClN5O2S B2540421 2-[1-(3-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代基-N-(2-甲氧乙基)乙酰胺 CAS No. 893922-82-2](/img/structure/B2540421.png)

2-[1-(3-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代基-N-(2-甲氧乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

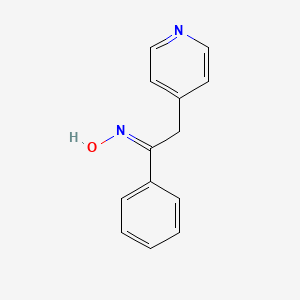

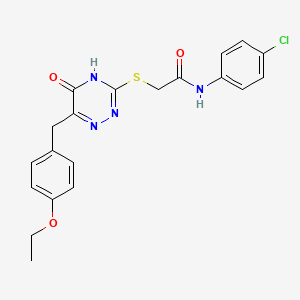

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . It is part of a class of compounds that have been studied for their potential biological and pharmacological activities .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 62% . The synthesis was performed using a variety of techniques, including ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . The 1H NMR spectrum of the compound has been reported, providing further insight into its molecular structure .Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis . Additionally, it has been tested for its in-vitro anticancer activity against various cancer cell lines .Physical And Chemical Properties Analysis

The compound is a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) and LC-MS data have been reported .科学研究应用

Anti-Inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In a study by Alaa A. EL-TOMBARY, several derivatives of pyrazolo[3,4-d]pyrimidin-4-ones were synthesized, including the compound . These derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. Notably, some of these compounds exhibited good anti-inflammatory effects, with minimal ulcerogenic side effects .

Ulcerogenicity Studies

As part of the same study, researchers calculated ulcer indices for the most active compounds. Among them, the compound “5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” (11e) and its 3,4-bis(4-chlorophenyl) analog (11f) demonstrated significant anti-inflammatory activity while minimizing ulcerogenic effects .

SRC Kinase Inhibition in Cancer

Another potential application lies in cancer research. The compound’s structure suggests it may inhibit SRC kinases, which play a role in cell signaling and cancer progression. Inhibition of SRC kinases could be explored as a therapeutic strategy for certain cancers .

Aggregation-Induced Emission Enhancement (AIEE)

Pyrrolo[1,2-a]pyrimidines, a class of compounds related to pyrazolo[3,4-d]pyrimidin-4-ones, have been studied for their unexpected time-dependent aggregation-induced emission enhancement (AIEE) properties. While this specific compound was not mentioned, it falls within the same structural family, and further investigation into its AIEE behavior could be intriguing .

Lipophilicity Studies

Theoretical calculations of lipophilicity (C log P) were performed for the synthesized compounds. Understanding the lipophilicity of this compound can provide insights into its pharmacokinetics and distribution within the body. Lipophilicity often influences biological responses and drug efficacy .

Exploration of Novel Ring Systems

The synthesis of fused ring systems (such as pyrazolo[3’,4’:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one and 7,8,9,10-tetrahydropyrazolo[3’,4’:4,5]pyrimido[1,2-b]-cinnolin-4(1H)-one) using the starting compound 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (5) opens up avenues for exploring novel chemical structures with potential biological activities .

作用机制

Mode of Action

For instance, inhibition of TTK can disrupt cell division, while inhibition of ROCK proteins can affect smooth muscle contraction .

Biochemical Pathways

Inhibition of these pathways can lead to changes in cell proliferation and muscle tone .

Result of Action

Given its potential targets, it can be inferred that the compound may have effects such as disrupting cell division and affecting muscle contraction .

属性

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2S/c1-24-6-5-18-14(23)9-25-16-13-8-21-22(15(13)19-10-20-16)12-4-2-3-11(17)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEWKFFCVNLMNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540340.png)

![3-{2-[(3-Bromophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2540343.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)

![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)

![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)